molecular formula C30H48O3 B10831751 (3aR,5aR,5bR,11aR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid

(3aR,5aR,5bR,11aR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid

Cat. No.: B10831751
M. Wt: 456.7 g/mol
InChI Key: QGJZLNKBHJESQX-HBIOBVTHSA-N
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Description

(3aR,5aR,5bR,11aR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid is a useful research compound. Its molecular formula is C30H48O3 and its molecular weight is 456.7 g/mol. The purity is usually 95%.
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Biological Activity

The compound known as (3aR,5aR,5bR,11aR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid is a complex triterpenoid with significant biological activity. This article aims to explore its biological properties based on current research findings.

Chemical Structure and Properties

This compound belongs to the family of pentacyclic triterpenoids characterized by multiple methyl groups and a hydroxyl group. Its structure suggests potential interactions with various biological targets due to the presence of functional groups conducive to biological activity.

Anti-inflammatory Effects

Research indicates that derivatives of pentacyclic triterpenoids exhibit anti-inflammatory properties. For instance:

  • Hyaluronidase Inhibition : Studies have shown that modifications of triterpenoids can enhance their ability to inhibit hyaluronidase (HAase), an enzyme involved in inflammation. Compounds derived from betulinic acid have demonstrated improved HAase inhibitory activities ranging from 26.3% to 72.8% compared to 22.6% for the parent compound .
  • Cytokine Production : Betulinic acid derivatives have also been evaluated for their ability to reduce pro-inflammatory cytokine production in various cell lines exposed to lipopolysaccharides (LPS), suggesting their potential in treating inflammatory diseases .

Anticancer Properties

Triterpenoids are known for their anticancer effects. The compound may share this profile:

  • Cell Proliferation Inhibition : Research into related compounds has shown that certain triterpenoids can inhibit the proliferation of cancer cells. For example, derivatives of betulinic acid have been synthesized and tested for cytotoxicity against various cancer cell lines .
  • Mechanisms of Action : These compounds may induce apoptosis or inhibit cell cycle progression through multiple pathways involving reactive oxygen species (ROS) and mitochondrial dysfunction.

Metabolic Regulation

Recent studies have identified triterpenoids as potential modulators of metabolic pathways:

  • Glucose Regulation : Some derivatives have been reported to activate G protein-coupled receptors (GPCRs) like TGR5 which are implicated in glucose metabolism and insulin secretion. This suggests a role in managing metabolic syndrome .

Case Studies

Several studies highlight the biological activities of triterpenoid derivatives:

  • Study on Betulinic Acid Derivatives :
    • Objective : To evaluate anti-inflammatory and HAase inhibitory activities.
    • Results : Derivatives exhibited enhanced anti-inflammatory effects and significant inhibition of HAase activity compared to standard compounds.
    • : Structural modifications can lead to more effective therapeutic agents against inflammation .
  • Investigation into TGR5 Agonists :
    • Objective : To identify new agonists for TGR5 from triterpenoid derivatives.
    • Results : Certain compounds showed promising glucose-lowering effects and stimulated GLP-1 secretion in experimental models.
    • : These findings support the potential use of triterpenoids in metabolic disease treatment .

Data Table

Biological ActivityCompound TypeEffectiveness (%)Reference
HAase InhibitionBetulinic Acid Derivative26.3% - 72.8%
Cytokine Production ReductionBetulinic Acid Derivative15.2% - 22.4%
Glucose RegulationTGR5 AgonistSignificant effect

Properties

Molecular Formula

C30H48O3

Molecular Weight

456.7 g/mol

IUPAC Name

(3aR,5aR,5bR,11aR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid

InChI

InChI=1S/C30H48O3/c1-18(2)19-10-15-30(25(32)33)17-16-28(6)20(24(19)30)8-9-22-27(5)13-12-23(31)26(3,4)21(27)11-14-29(22,28)7/h19-24,31H,1,8-17H2,2-7H3,(H,32,33)/t19?,20?,21?,22?,23?,24?,27-,28+,29+,30+/m0/s1

InChI Key

QGJZLNKBHJESQX-HBIOBVTHSA-N

Isomeric SMILES

CC(=C)C1CC[C@@]2(C1C3CCC4[C@]5(CCC(C(C5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C(=O)O

Canonical SMILES

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C(=O)O

Origin of Product

United States

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